3-(1-Amino-2-methylpropyl)-3-hydroxy-1lambda6-thiolane-1,1-dione 3-(1-Amino-2-methylpropyl)-3-hydroxy-1lambda6-thiolane-1,1-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20395709
InChI: InChI=1S/C8H17NO3S/c1-6(2)7(9)8(10)3-4-13(11,12)5-8/h6-7,10H,3-5,9H2,1-2H3
SMILES:
Molecular Formula: C8H17NO3S
Molecular Weight: 207.29 g/mol

3-(1-Amino-2-methylpropyl)-3-hydroxy-1lambda6-thiolane-1,1-dione

CAS No.:

Cat. No.: VC20395709

Molecular Formula: C8H17NO3S

Molecular Weight: 207.29 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Amino-2-methylpropyl)-3-hydroxy-1lambda6-thiolane-1,1-dione -

Specification

Molecular Formula C8H17NO3S
Molecular Weight 207.29 g/mol
IUPAC Name 3-(1-amino-2-methylpropyl)-1,1-dioxothiolan-3-ol
Standard InChI InChI=1S/C8H17NO3S/c1-6(2)7(9)8(10)3-4-13(11,12)5-8/h6-7,10H,3-5,9H2,1-2H3
Standard InChI Key NPFNAFPXYOEHIA-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1(CCS(=O)(=O)C1)O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure is a 1λ⁶-thiolane-1,1-dione ring, a five-membered sulfur-containing heterocycle where the sulfur atom exists in a +4 oxidation state (sulfone group, SO2\text{SO}_2) . The "1,1-dione" designation indicates two ketone groups at the 1-position of the thiolane ring. At the 3-position of the ring, two substituents are attached:

  • A 1-amino-2-methylpropyl group (CH2C(CH3)NH2\text{CH}_2\text{C}(\text{CH}_3)\text{NH}_2), providing both amine functionality and branching.

  • A hydroxy group (-OH\text{-OH}), introducing polarity and hydrogen-bonding capacity.

This geminal substitution pattern at the 3-position creates steric and electronic challenges, potentially influencing the compound’s stability and reactivity .

Physicochemical Properties

While direct data for this compound are scarce, its closest analog, 3-(2-Amino-3-hydroxy-2-methylpropyl)-1λ⁶-thiolane-1,1-dione (CAS 2229012-48-8), shares a similar sulfolane backbone and substituents . Key properties of the analog include:

PropertyValue
Molecular FormulaC8H17NO3S\text{C}_8\text{H}_{17}\text{NO}_3\text{S}
Molecular Weight207.29 g/mol
DensityNot available
Boiling/Melting PointsNot available

The target compound’s molecular formula is likely identical, given the structural similarity, but variations in substituent positioning may alter physical properties such as solubility and melting point .

Synthetic Pathways and Methodological Considerations

Core Ring Synthesis

The thiolane-1,1-dione ring is typically synthesized via oxidation of tetrahydrothiophene derivatives. For example, hydrogen peroxide or ozone can oxidize tetrahydrothiophene to sulfolane (C4H8SO2\text{C}_4\text{H}_8\text{SO}_2) . Subsequent functionalization at the 3-position requires selective substitution reactions.

Recent Research and Future Directions

A 2024 study on sulfolane-amino hybrids highlighted their anti-inflammatory activity in murine models, with IC₅₀ values < 10 μM for COX-2 inhibition . Computational docking simulations suggest that the 1-amino-2-methylpropyl side chain in this compound could enhance binding affinity to prostaglandin synthases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator